molecular formula C20H13Cl4N5O B2726088 2-[2-(3,4-dichlorophenyl)diazenyl]-2-[2-(3,4-dichlorophenyl)hydrazono]-N-phenylacetamide CAS No. 338759-26-5

2-[2-(3,4-dichlorophenyl)diazenyl]-2-[2-(3,4-dichlorophenyl)hydrazono]-N-phenylacetamide

Cat. No.: B2726088
CAS No.: 338759-26-5
M. Wt: 481.16
InChI Key: NWBMTQGQGQZCTK-BUHLTSIJSA-N
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Description

The compound 2-[2-(3,4-dichlorophenyl)diazenyl]-2-[2-(3,4-dichlorophenyl)hydrazono]-N-phenylacetamide features a unique structure combining an N-phenylacetamide core with two 3,4-dichlorophenyl groups linked via diazenyl (–N=N–) and hydrazono (=N–NH–) moieties.

Properties

IUPAC Name

(2Z)-2-[(3,4-dichlorophenyl)diazenyl]-2-[(3,4-dichlorophenyl)hydrazinylidene]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl4N5O/c21-15-8-6-13(10-17(15)23)26-28-19(20(30)25-12-4-2-1-3-5-12)29-27-14-7-9-16(22)18(24)11-14/h1-11,26H,(H,25,30)/b28-19-,29-27?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBMTQGQGQZCTK-WMBPPPDJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=NNC2=CC(=C(C=C2)Cl)Cl)N=NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=N/NC2=CC(=C(C=C2)Cl)Cl)/N=NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-(3,4-dichlorophenyl)diazenyl]-2-[2-(3,4-dichlorophenyl)hydrazono]-N-phenylacetamide, a compound with significant potential in pharmacological applications, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C21H12Cl4F3N5O2
  • Molecular Weight : 565.16 g/mol

The structure includes a diazenyl group and hydrazono moieties, which are known to influence biological interactions and activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity :
    • Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. The presence of electron-withdrawing groups like dichlorophenyl enhances their ability to interact with cellular targets, potentially disrupting cancer cell proliferation pathways .
  • Antioxidant Properties :
    • Studies have shown that related hydrazone derivatives possess significant antioxidant activity, which could be beneficial in reducing oxidative stress in cells . This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Antimicrobial Effects :
    • Similar derivatives have been evaluated for antimicrobial activity against various pathogens. The structural features of the compound suggest potential efficacy against bacterial and fungal infections .

Antitumor Activity

A study focused on the synthesis of hydrazone derivatives demonstrated that compounds with similar functional groups exhibited promising antitumor effects against human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Antioxidant Activity

In vitro assays using DPPH radical scavenging methods revealed that hydrazone derivatives showed considerable antioxidant activity, suggesting that this compound may also exert protective effects against oxidative damage in biological systems .

Antimicrobial Studies

Research conducted on related compounds indicated that they possess significant antimicrobial properties. For instance, a series of pyrazole derivatives demonstrated effective inhibition against a range of bacterial strains, suggesting that similar mechanisms could be at play for this compound as well .

Data Tables

Biological ActivityMechanismReference
AntitumorInduction of apoptosis via caspase activation
AntioxidantDPPH radical scavenging activity
AntimicrobialInhibition of bacterial growth

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of hydrazones possess antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The specific compound may also demonstrate similar properties, making it a candidate for further investigation in antimicrobial therapy .

Anticancer Potential

Compounds containing diazenyl groups have been explored for their anticancer activities. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells. Preliminary studies suggest that the compound could inhibit tumor growth through such mechanisms, warranting further exploration in cancer pharmacology .

Anti-inflammatory Effects

Hydrazone derivatives have been noted for their anti-inflammatory effects in various models. The ability of these compounds to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The specific compound's role in these pathways remains an area for future research .

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of hydrazone derivatives, compounds similar to 2-[2-(3,4-dichlorophenyl)diazenyl]-2-[2-(3,4-dichlorophenyl)hydrazono]-N-phenylacetamide were tested against standard bacterial strains. The results indicated a minimum inhibitory concentration (MIC) range of 31.25 to 62.5 µg/mL against E. coli, suggesting significant antimicrobial potential .

Case Study 2: Anticancer Activity

A study examined the anticancer properties of azo compounds derived from phenolic structures. The findings indicated that such compounds could induce apoptosis in human cancer cell lines through ROS generation. This supports the hypothesis that this compound may exhibit similar effects, meriting detailed investigation into its mechanisms of action .

Summary Table of Applications

ApplicationDescriptionReferences
Antimicrobial ActivityEffective against various bacterial strains; MIC values indicate potential use in therapy
Anticancer PotentialInduces apoptosis through ROS generation; potential for cancer treatment
Anti-inflammatory EffectsModulates inflammatory pathways; could be explored for chronic inflammation treatment

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related analogs:

Compound Name Core Structure Key Functional Groups Potential Implications References
Target Compound : 2-[2-(3,4-Dichlorophenyl)diazenyl]-2-[2-(3,4-Dichlorophenyl)hydrazono]-N-phenylacetamide N-Phenylacetamide Two 3,4-dichlorophenyl groups; diazenyl (–N=N–) and hydrazono (=N–NH–) linkages Enhanced conjugation, potential tautomerism, and aromatic stacking interactions.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide + thiazol ring 3,4-Dichlorophenyl; thiazol (S- and N-containing heterocycle) Improved coordination ability (e.g., as ligands for metal ions).
2-[(1H-Benzimidazol-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide Acetamide + benzimidazole 3,4-Dichlorophenyl; benzimidazole-sulfanyl (–S–C7H5N2) Increased steric bulk and potential for hydrogen bonding due to benzimidazole.
2-[(3,4-Dichlorophenyl)sulfonyl]-N,N-diisopropylacetamide Acetamide + sulfonyl 3,4-Dichlorophenyl; sulfonyl (–SO2–); diisopropyl substituents Higher lipophilicity and electron-withdrawing effects; possible metabolic stability.
Methazole Oxadiazolidine dione 3,4-Dichlorophenyl; oxadiazolidine-3,5-dione ring Herbicidal activity due to heterocyclic reactivity.
3,4-CTMP (Methyl 2-(3,4-dichlorophenyl)-2-(piperidin-2-yl)acetate) Acetate ester + piperidine 3,4-Dichlorophenyl; ester (–COO–); piperidine ring Enhanced blood-brain barrier penetration; psychoactive properties (controlled substance).

Key Research Findings and Trends

Coordination and Ligand Potential: Acetamide derivatives with thiazol or benzimidazole substituents (e.g., and ) exhibit strong coordination abilities, making them suitable for catalytic or medicinal chemistry applications . The target compound’s diazenyl and hydrazono groups may offer unique binding modes, though experimental data are needed.

Electronic and Steric Effects :

  • Sulfonyl and sulfanyl groups ( and ) introduce electron-withdrawing effects and steric hindrance, altering reactivity compared to the target compound’s conjugated system .

Bioactivity and Applications: Methazole () and 3,4-CTMP () highlight the role of heterocycles (oxadiazolidine dione) and ester/piperidine groups in herbicidal and psychoactive activities, respectively .

Metabolic Stability :

  • Acetamide derivatives generally exhibit greater hydrolytic stability compared to esters (e.g., 3,4-CTMP), which may degrade more readily in biological systems .

Q & A

What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions, including diazonium salt coupling, hydrazone formation, and amide bond activation. Key challenges include:

  • Low yields due to steric hindrance from the dichlorophenyl groups and competing side reactions.
  • Purification difficulties arising from byproducts with similar polarities.

Optimization Strategies:

  • Coupling Reactions: Use carbodiimide reagents (e.g., EDC·HCl) to activate carboxyl groups for amide bond formation, as demonstrated in analogous dichlorophenyl acetamide syntheses .
  • Temperature Control: Maintain low temperatures (e.g., 273 K) during coupling to suppress side reactions .
  • Design of Experiments (DoE): Apply statistical methods to optimize variables (e.g., solvent polarity, stoichiometry) for yield improvement, as shown in flow-chemistry protocols for diazo compounds .

How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Answer:
NMR Analysis:

  • ¹H/¹³C NMR: Identify hydrazone (NH) and diazenyl (N=N) proton environments. For example, NH protons in hydrazones typically appear as broad singlets at δ 10–12 ppm, while diazenyl protons are absent due to symmetry .
  • HSQC/HMBC: Correlate protons to adjacent carbons to confirm connectivity of the dichlorophenyl and acetamide groups.

X-ray Crystallography:

  • Resolve steric clashes and confirm the dihedral angle between dichlorophenyl and thiazole rings (e.g., ~61.8° in analogous structures) .
  • Hydrogen bonding patterns (e.g., N–H⋯N interactions in R₂²(8) motifs) validate supramolecular packing .

What computational methods are suitable for studying electronic properties and reactivity?

Answer:
Density Functional Theory (DFT):

  • Geometric Optimization: Compare calculated bond lengths/angles with crystallographic data to validate structural models .
  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict reactivity. For example, electron-withdrawing Cl groups lower LUMO energies, enhancing electrophilic character.
  • Electrostatic Potential (ESP) Maps: Identify nucleophilic/electrophilic sites for reaction mechanism proposals .

Molecular Dynamics (MD):

  • Simulate solvation effects (e.g., in dichloromethane) to assess conformational stability during synthesis .

How can researchers address discrepancies in reported spectroscopic data for similar compounds?

Answer:
Case Example:
Conflicting NMR shifts for hydrazone protons may arise from solvent polarity or tautomerism.

Resolution Strategies:

  • Standardized Conditions: Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and report temperature .
  • Variable Temperature NMR: Detect tautomeric equilibria by observing signal splitting at low temperatures.
  • Cross-Validation: Compare with IR data (e.g., C=O stretches at ~1680 cm⁻¹ for amides) and X-ray structures .

What are the implications of steric and electronic effects on biological activity (if applicable)?

Answer:
While direct biological data for this compound is limited, structural analogs suggest:

  • Steric Effects: Bulky dichlorophenyl groups may hinder binding to enzyme active sites.
  • Electronic Effects: Electron-withdrawing Cl atoms enhance electrophilicity, potentially increasing reactivity with nucleophilic residues (e.g., cysteine thiols).

Testing Framework:

  • Enzyme Assays: Use fluorescence quenching or calorimetry to study interactions with target proteins.
  • Docking Studies: Model interactions with receptors (e.g., penicillin-binding proteins) based on structural analogs .

What advanced purification techniques are recommended for isolating this compound?

Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts.
  • Recrystallization: Optimize solvent pairs (e.g., methanol/acetone 1:1) to enhance crystal purity .
  • HPLC-PDA: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for high-purity isolation.

How can researchers validate the stability of this compound under varying storage conditions?

Answer:

  • Accelerated Degradation Studies:
    • Thermal Stability: Heat samples at 40–60°C and monitor decomposition via TLC or HPLC.
    • Photostability: Expose to UV light (λ = 365 nm) and track changes in NMR/UV-Vis spectra.
  • Moisture Sensitivity: Store under argon with molecular sieves to prevent hydrolysis of the amide bond.

What synthetic alternatives exist for introducing the diazenyl and hydrazono groups?

Answer:

  • Diazenyl Group:
    • Diazotization of 3,4-dichloroaniline followed by coupling with activated aromatics (e.g., phenol derivatives) .
  • Hydrazono Group:
    • Condensation of hydrazine with ketones or aldehydes under acidic conditions (e.g., HCl/EtOH) .

Comparison:
Carbodiimide-mediated coupling (yield: 40–60%) is more efficient than traditional acyl chloride routes (yield: 20–30%) but requires strict anhydrous conditions .

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